7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVSTBHQCEKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, featuring a keto group at the 7-position and an aldehyde group at the 2-position of the naphthyridine ring, contributes to its reactivity and biological profile. The molecular formula of this compound is C9H6N2O2, with a molecular weight of 174.16 g/mol .
The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as oxidation and reduction. For instance, potassium permanganate can be used for oxidation, while sodium borohydride serves as a reducing agent .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition suggests a mechanism where the compound disrupts bacterial growth and viability .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.39 μg/mL |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have demonstrated its potential in inhibiting tumor cell proliferation in various cancer types. For example, it has shown promising results against hepatocellular carcinoma and non-small-cell lung cancer (NSCLC) .
Case Study: Inhibition of NSCLC
A study focused on the compound's effects on NSCLC cells revealed that it significantly inhibited cell growth and increased reactive oxygen species (ROS) production in a dose-dependent manner. The generated ROS contributed to DNA damage and apoptosis in cancer cells .
Table 2: Anticancer Efficacy
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Hepatocellular carcinoma | TBD |
| Non-small-cell lung cancer | TBD |
The biological activity of this compound can be attributed to its interaction with specific biological targets. The inhibition of DNA gyrase highlights its role in disrupting critical cellular processes in bacteria. Furthermore, its ability to induce oxidative stress may underlie its anticancer effects by promoting apoptosis through DNA damage pathways .
Structural Analogues and Their Activities
Comparative studies with structurally similar compounds have provided insights into the structure-activity relationships (SAR) of naphthyridine derivatives. For instance:
Table 3: Comparison of Structural Analogues
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 7-Oxo-8H-1,8-naphthyridine-2-carboxylic acid | Carboxylic acid group | Strong acidic properties |
| 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine | Ethyl and methyl substituents | Varies based on functional groups |
| 6-Methyl-7-hydroxyquinolinone | Hydroxy group at position 7 | Distinct biological activities |
These analogues exhibit varying degrees of biological activity based on their structural modifications, emphasizing the importance of functional groups in determining pharmacological properties.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable scaffold in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Research indicates that derivatives of naphthyridines exhibit a range of biological activities including:
- Antimicrobial Activity : Naphthyridine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain derivatives exhibit antibacterial activity comparable to established antibiotics like ciprofloxacin and ofloxacin .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Naphthyridine derivatives have been found to induce apoptosis in cancer cells and inhibit cell cycle progression. Notably, specific analogs have demonstrated cytotoxicity similar to doxorubicin against multiple cancer cell lines .
Antimicrobial Applications
The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde and its derivatives have been evaluated for their ability to combat resistant strains of bacteria. Key findings include:
- Mechanism of Action : These compounds often function by inhibiting bacterial DNA synthesis or interfering with essential metabolic pathways . The presence of functional groups in the naphthyridine structure allows for interactions with bacterial enzymes.
- Case Studies : In vitro studies have shown that certain naphthyridine derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for further development as novel antibiotics .
Anticancer Research
The anticancer potential of this compound has been extensively studied:
- Mechanisms of Action : Naphthyridine derivatives can act through multiple pathways including:
- Research Findings : A study highlighted that specific naphthyridine analogs exhibited potent cytotoxicity against various cancer cell lines, with some showing enhanced effects when combined with existing chemotherapeutic agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde and related naphthyridine derivatives:
Physicochemical Properties
- Solubility : Nalidixic acid is insoluble in water but soluble in alkaline solutions due to its carboxylic acid group, whereas 7-oxo-2-carbaldehyde derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF) .
- Thermal Stability : Supramolecular polymers derived from 7-oxo-2-carbaldehyde show enhanced stability due to strong hydrogen-bonding networks, unlike simpler naphthyridine aldehydes .
Research Findings and Trends
- Pharmaceutical vs. Material Focus : While 4-oxo derivatives (e.g., Nalidixic acid) dominate drug development, 7-oxo derivatives are increasingly explored in materials science, reflecting divergent optimization goals .
- Functional Group Impact : The 2-carbaldehyde group in 7-oxo derivatives enables modular functionalization, contrasting with boronic acid or carboxylate groups in analogs, which prioritize reactivity over polymer formation .
Q & A
Q. What are the standard synthetic methodologies for preparing 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via oxidation of precursor carbaldehydes or through cyclization of nitrogen-containing heterocycles. Key methods include:
- Oxidation of Carbaldehydes : For example, 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carbaldehyde can be oxidized to its carboxylic acid derivative using KMnO₄ in a basic aqueous solution (NaOH, BuOH, H₂O) at 20°C for 40 minutes, yielding 91% .
- Microwave-Assisted Synthesis : Microwave irradiation accelerates reactions, improving efficiency for naphthyridine derivatives (e.g., thieno[2,3-b]benzo[1,8]naphthyridines) by reducing reaction times and enhancing regioselectivity .
Q. How is the structural characterization of this compound performed to confirm its purity and regiochemistry?
Methodological Answer:
- X-ray Crystallography : Resolves the bicyclic naphthyridine core and substituent positions (e.g., hydrogen atoms are geometrically idealized for structural validation) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl groups (δ ~170–180 ppm) .
- IR Spectroscopy : Confirms C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (~3200 cm⁻¹) in dihydro derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) of 7-Oxo-7,8-dihydro-1,8-naphthyridine derivatives?
Methodological Answer: Contradictions arise from assay variability, structural modifications, and purity. To address this:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for apoptosis studies) and pathogen strains (e.g., E. coli ATCC 25922) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro groups enhance DNA intercalation, while methyl groups improve solubility) .
- Purity Validation : Employ HPLC-MS (≥95% purity) to exclude impurities affecting bioactivity .
Q. What strategies optimize regioselectivity during derivatization of the carbaldehyde group in this compound?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors:
- Electronic Directing : The carbaldehyde group activates the 2-position for nucleophilic attack, favoring imine formation with aniline derivatives (e.g., 34% yield for ethyl 1-ethyl-4-oxo-7-phenyliminomethyl-1,8-naphthyridine-3-carboxylate) .
- Steric Hindrance : Bulky substituents (e.g., 4-octyloxy) require alternative oxidants like NaClO₂ instead of HNO₃ to avoid side reactions .
Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?
Methodological Answer:
- Docking Simulations : Predict binding affinity to targets like topoisomerase II (anticancer) or bacterial gyrase (antimicrobial) using software like AutoDock Vina .
- DFT Calculations : Analyze electron density maps to prioritize substituents (e.g., electron-withdrawing groups enhance DNA intercalation) .
Data Contradiction Analysis
- Example : Conflicting reports on anti-inflammatory efficacy may stem from varying cytokine assay protocols (e.g., IL-6 vs. TNF-α inhibition thresholds) .
- Resolution : Cross-validate using ELISA and Western blotting to quantify cytokine suppression across multiple cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
